Methyl 3-(fluorosulfonyl)benzoate

Catalog No.
S3464636
CAS No.
124397-36-0
M.F
C8H7FO4S
M. Wt
218.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-(fluorosulfonyl)benzoate

CAS Number

124397-36-0

Product Name

Methyl 3-(fluorosulfonyl)benzoate

IUPAC Name

methyl 3-fluorosulfonylbenzoate

Molecular Formula

C8H7FO4S

Molecular Weight

218.2 g/mol

InChI

InChI=1S/C8H7FO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3

InChI Key

JEGFLTZACMZIDD-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)F

Canonical SMILES

COC(=O)C1=CC(=CC=C1)S(=O)(=O)F

Methyl 3-(fluorosulfonyl)benzoate is an organic compound with the molecular formula C₉H₈F₁O₄S. It features a benzoate structure with a fluorosulfonyl group attached to the meta position of the aromatic ring. This compound is notable for its unique chemical properties, particularly due to the presence of the fluorosulfonyl functional group, which enhances its reactivity and potential applications in various fields.

  • As with most organic compounds, it's recommended to handle it with gloves and in a well-ventilated area to avoid inhalation or skin contact.
  • The fluorosulfonyl group might be slightly acidic, so handling with appropriate personal protective equipment (PPE) might be necessary.

  • Nucleophilic Substitution: The fluorosulfonyl group can be replaced by nucleophiles, leading to the formation of substituted benzoates.
  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, yielding methyl alcohol and 3-(fluorosulfonyl)benzoic acid.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction, resulting in various derivatives depending on the reaction conditions .

Methyl 3-(fluorosulfonyl)benzoate can be synthesized through several methods:

  • Direct Sulfonylation: This involves the reaction of methyl 3-hydroxybenzoate with sulfur trioxide and hydrogen fluoride, introducing the fluorosulfonyl group.
  • Esterification: The reaction between 3-(fluorosulfonyl)benzoic acid and methanol under acidic conditions can yield methyl 3-(fluorosulfonyl)benzoate.
  • Functionalization of Benzene Derivatives: Utilizing electrophilic aromatic substitution reactions can also lead to its synthesis by introducing the fluorosulfonyl group onto a substituted benzene .

Methyl 3-(fluorosulfonyl)benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its reactive nature, it may serve as an intermediate in drug synthesis.
  • Agricultural Chemicals: Its unique properties could be exploited in developing agrochemicals.
  • Material Science: The compound may be useful in creating novel materials with specific chemical properties .

Methyl 3-(fluorosulfonyl)benzoate shares structural similarities with several other compounds that feature sulfonyl or halogenated groups. Here are some comparable compounds:

Compound NameCAS NumberStructural Features
Methyl 3-(chlorosulfonyl)benzoate113339Contains a chlorosulfonyl group instead of fluorosulfonyl
Methyl 4-(fluorosulfonyl)benzoate45526Fluorosulfonyl group at the para position
Methyl 2-chloro-5-(fluorosulfonyl)benzoate21346667Contains a chloro group at the ortho position
Methyl 5-(fluorosulfonyl)isophthalic acid6972447Isophthalic structure with a fluorosulfonyl group

Uniqueness

Methyl 3-(fluorosulfonyl)benzoate is unique due to its specific positioning of the fluorosulfonyl group at the meta position, which can influence its reactivity and biological activity differently compared to similar compounds that have substitutions at para or ortho positions. This positioning may affect sterics and electronic properties, making it a subject of interest for further research in both synthetic and medicinal chemistry .

XLogP3

2

Dates

Modify: 2023-08-19

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